Flexibilide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,4S,6S,9E,13S,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
YKKJETNBRNDYKN-JZZWRREUSA-N |
SMILES |
CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |
Isomeric SMILES |
C/C/1=C\CC[C@]([C@H]2C[C@@H](CC[C@]3([C@@H](O3)CC1)C)C(=C)C(=O)O2)(C)O |
Canonical SMILES |
CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |
Synonyms |
flexibilide |
Origin of Product |
United States |
Chemical Profile of Flexibilide
Chemical Structure and Properties
Flexibilide is a cembranoid diterpene with the chemical formula C₂₀H₃₀O₄. nih.gov Its systematic IUPAC name is (1S,4R,6R,9Z,13R,14S)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.0(4,6)]octadec-9-en-16-one. nih.gov The structure of this compound is characterized by a 14-membered cembrane (B156948) ring, which is a defining feature of this class of diterpenoids. It also contains an α-methylene-γ-lactone moiety, which is believed to be associated with some of its biological activities. tandfonline.commdpi.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₀O₄ nih.gov |
| Molecular Weight | 334.4 g/mol nih.gov |
| IUPAC Name | (1S,4R,6R,9Z,13R,14S)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.0(4,6)]octadec-9-en-16-one nih.gov |
| CAS Number | 65669-72-9 nih.gov |
| Appearance | Data not available |
| Solubility | Data not available |
Primary Isolation Source: Sinularia flexibilis (Soft Coral)
Biosynthesis
The biosynthesis of terpenoids in soft corals, including this compound, is believed to occur within the coral polyps themselves, rather than being produced by their symbiotic zooxanthellae. tandfonline.com Diterpenoids are synthesized from geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (B85504) pathway. The biosynthesis of the cembrane skeleton is a key step, followed by various enzymatic modifications such as oxidation, cyclization, and acylation to produce the final diverse structures like this compound.
Methods of Isolation and Purification
This compound is typically isolated from the soft coral Sinularia flexibilis. nih.gov The general procedure involves extracting the freeze-dried and minced coral tissue with an organic solvent, commonly ethanol. nih.gov The resulting crude extract is then subjected to a series of chromatographic techniques to separate the various components. This often involves partitioning the extract between different solvents, such as n-hexane and ethyl acetate (B1210297), followed by column chromatography on silica (B1680970) gel. nih.gov Further purification is achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound. researchgate.net The structure and purity of the isolated compound are then confirmed by spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Structural Elucidation of Flexibilide
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental to the structural determination of natural products like flexibilide. These techniques probe the interaction of molecules with electromagnetic radiation, providing distinct fingerprints that reveal the presence of specific functional groups, the nature of the carbon skeleton, and the molecular weight.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating this compound's Structure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR have been instrumental in piecing together its complex framework. nih.govnih.gov The purity of this compound is often verified using ¹H and ¹³C NMR spectra before further analysis. nih.gov
¹H NMR provides information about the chemical environment of protons, their connectivity, and stereochemical relationships. The chemical shifts (δ) in the ¹H NMR spectrum of this compound reveal the presence of various types of protons, including those on carbons bearing oxygen, olefinic protons, and methyl groups. ums.edu.my
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts in the ¹³C NMR spectrum of this compound have been crucial in identifying the carbonyl carbon of the lactone, the carbons of the double bond, and the carbons of the epoxy ring. ums.edu.my
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been vital in establishing the connectivity between protons and carbons, allowing for the assembly of the complete carbon skeleton of this compound.
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
|---|---|---|
| 1 | 34.4 | 1.35 (m) |
| 2 | 28.5 | 1.34 (m), 1.98 (m) |
| 3 | 63.6 | 1.26 (m) |
| 4 | 59.6 | - |
| 5 | 35.4 | 2.85 (dd, J = 5.50, 6.19) |
| 6 | 26.0 | 1.57 (m), 1.89 (m) |
| 7 | 36.6 | 2.06 (m), 2.26 (br m) |
| 8 | 135.2 | - |
| 9 | 126.3 | 5.22 (dd, J = 7.56, 7.56) |
| 10 | 23.3 | 2.03 (m), 2.29 (br m) |
| 11 | 39.3 | 1.66 (m), 1.77 (m) |
| 12 | 74.8 | - |
| 13 | 83.4 | - |
| 14 | 33.7 | 1.50 (m), 1.91 (m) |
| 15 | 140.8 | - |
| 16 | 128.6 | 5.69 (d, J = 2.06), 6.47 (d, J = 2.06) |
| 17 | 167.9 | - |
| 18 | 16.1 | 1.31 (s) |
| 19 | 16.1 | 1.66 (s) |
| 20 | 25.6 | 1.44 (s) |
Data sourced from reference ums.edu.my. The specific solvent and instrument frequency can influence exact chemical shift values.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. labmanager.com High-resolution mass spectrometry (HRESIMS) of this compound has been used to establish its molecular formula as C₂₀H₃₀O₄. mdpi.com This information is critical as it provides the elemental composition, which is a fundamental piece of the structural puzzle.
In addition to molecular formula determination, MS provides information about the fragmentation pattern of the molecule. Under the high-energy conditions within the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The analysis of these fragments can offer clues about the different structural motifs present in the parent molecule. For instance, the loss of specific neutral molecules like water (H₂O) or carbon monoxide (CO) can suggest the presence of hydroxyl or carbonyl groups, respectively.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. tutorchase.com Different functional groups absorb infrared radiation at characteristic frequencies, leading to a unique IR spectrum that acts as a molecular fingerprint. tutorchase.comvscht.cz In the case of this compound, IR spectroscopy has been used to identify key functional groups. ums.edu.mynih.gov
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of specific structural features. A strong absorption band around 1732 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the α,β-unsaturated lactone ring. ums.edu.my The presence of C-O stretching vibrations, typically observed in the 1250-1000 cm⁻¹ region, supports the existence of the ether linkages within the epoxy and lactone functionalities. vscht.cz Absorptions corresponding to C-H stretching and bending vibrations are also present, providing further confirmation of the hydrocarbon backbone. vscht.cz
Stereochemical Assignment and Absolute Configuration Determination
Beyond determining the connectivity of atoms, a complete structural elucidation requires defining the three-dimensional arrangement of atoms, known as stereochemistry. This includes the relative and absolute configuration of all stereocenters.
X-ray Crystallography for Solid-State Structure
For this compound, single-crystal X-ray diffraction provided the first complete three-dimensional structure, confirming the cembranoid skeleton, the presence and location of the lactone and epoxy rings, and the relative stereochemistry of the chiral centers. publish.csiro.aumdpi.com The crystals of this compound are orthorhombic, belonging to the space group P2₁2₁2₁, with cell dimensions of a = 10.682 Å, b = 30.404 Å, and c = 5.779 Å, with four molecules per unit cell (Z=4). publish.csiro.au
Chiral-Phase Chromatography and Spectroscopic Methods for Solution-State Configuration and Stereoisomer Analysis
While X-ray crystallography provides the solid-state structure, it is also important to understand the molecule's conformation and stereochemistry in solution. Chiral-phase chromatography is a technique used to separate enantiomers and diastereomers. This method can be employed to analyze the stereoisomeric purity of a sample of this compound.
Spectroscopic methods are also crucial for determining the absolute configuration in solution. For flexible molecules like this compound, a combination of experimental and computational approaches is often necessary. nih.govresearchgate.net Techniques such as electronic circular dichroism (ECD) can be used. The experimental ECD spectrum is compared with the theoretically calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.com
Misinterpretations of X-ray data and the subsequent propagation of incorrect stereochemical assignments in the literature have highlighted the importance of careful and thorough stereochemical analysis. tandfonline.com
Comparative Analysis of Solution and Crystal Structures via Spectroscopic Probes
The three-dimensional architecture of a natural product is fundamental to its biological function. Molecules, particularly complex macrocycles like the cembranoid this compound, can adopt different conformations depending on their physical state. A comprehensive structural understanding, therefore, requires a comparative analysis of the molecule's conformation in both the highly ordered crystalline solid state and in a solution environment, which more closely mimics physiological conditions. arxiv.orgmdpi.com The primary techniques for this analysis are single-crystal X-ray diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. researchgate.netd-nb.info
The definitive structure and relative stereochemistry of this compound were first established through single-crystal X-ray diffraction analysis. nih.gov This technique provides a precise map of atomic coordinates within a crystal lattice, offering an essentially static snapshot of the molecule's preferred conformation in the solid phase. rsc.org The X-ray analysis of this compound revealed a tricyclic structure featuring a 14-membered cembrane (B156948) ring fused to a lactone ring.
In contrast, NMR spectroscopy provides detailed information about the structure and dynamics of a molecule in solution. unideb.hu Techniques such as ¹H and ¹³C NMR, along with two-dimensional methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are paramount for elucidating the average conformation and flexibility of a molecule in a given solvent. arxiv.orgcolumbia.edu While a dedicated solid-state NMR (ssNMR) study for this compound is not prominently available in the literature, a comparison between the crystal structure and the solution-state NMR data allows for significant insights into its conformational behavior. preprints.orgnih.govcrystalpharmatech.com
The analysis of ¹H and ¹³C NMR data provides the foundational information for determining the solution structure. The chemical shifts are sensitive to the local electronic environment of each nucleus, while coupling constants (J-values) between protons provide information on dihedral angles, which are critical for defining the molecule's three-dimensional shape. github.ioblogspot.com For instance, the ¹H NMR data for this compound shows specific coupling constants, such as a large doublet (J ≈ 11 Hz) for the proton on the carbon bearing the lactone oxygen (H-1), which indicates a specific spatial relationship with its neighboring protons.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | ~4.10 | d | 11 |
| H-7 | ~5.34 | bt | 7 |
| H-11, H-12 | ~2.80 | m | - |
| H₃-17 | ~1.21 | d | 7 |
| H₃-18 | ~1.26 | s | - |
| H₃-19 | ~1.72 | s | - |
| H₃-20 | ~1.42 | s | - |
| Data sourced from Kazlauskas et al. (1978). Note: "bt" refers to a broad triplet, "d" to a doublet, "m" to a multiplet, and "s" to a singlet. |
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ ppm) | Carbon | Chemical Shift (δ ppm) |
| C-1 | 82.3 | C-11 | 38.9 |
| C-2 | 34.3 | C-12 | 62.8 |
| C-3 | 36.2 | C-13 | 31.0 |
| C-4 | 59.2 | C-14 | 25.6 |
| C-5 | 37.7 | C-15 | 175.6 |
| C-6 | 27.1 | C-16 | 28.6 |
| C-7 | 126.5 | C-17 | 11.9 |
| C-8 | 134.9 | C-18 | 14.9 |
| C-9 | 25.1 | C-19 | 15.5 |
| C-10 | 22.6 | C-20 | 73.9 |
| Data sourced from Kazlauskas et al. (1978). |
A more in-depth analysis of the solution conformation relies on NOESY experiments, which identify protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity. columbia.edunanalysis.com By observing NOE cross-peaks, a network of spatial constraints can be built, allowing for the construction of a 3D model of the molecule in solution. researchgate.netresearchgate.net For a molecule like this compound, key NOE correlations would be expected between protons across the macrocycle, for example, between the methyl groups and adjacent methine or methylene (B1212753) protons. If the solution conformation closely mirrors the crystal structure, the pattern of NOE correlations would be consistent with the inter-proton distances calculated from the X-ray diffraction data. nih.gov
The available spectroscopic evidence for this compound suggests that the core macrocyclic framework determined by X-ray crystallography is largely maintained in a non-polar solvent like chloroform (B151607) (CDCl₃). The consistency between the structure initially proposed from spectral data and the final X-ray confirmed structure supports the idea that this compound does not undergo major conformational changes between the solid and solution states. However, minor differences, particularly in the more flexible regions of the molecule, are always possible, as the constraints of crystal packing are absent in solution, allowing for a greater degree of molecular motion. d-nb.info
Proposed Biosynthetic Pathways of Cembranoid Diterpenoids
The biosynthesis of cembranoid diterpenes, the class to which this compound belongs, is thought to follow a general pathway that begins with a universal precursor and involves a series of complex enzymatic reactions to generate a vast diversity of structures. mdpi.com
The biosynthesis of all cembranoid diterpenoids is initiated from the aliphatic, achiral precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov The formation of the characteristic 14-membered cembrane ring is a critical step, catalyzed by a class I diterpene synthase (dTPS). nih.gov This enzyme facilitates the cyclization of GGPP to form the foundational monocyclic cembranoid skeleton.
Following the initial cyclization, a series of enzymatic transformations, primarily oxidations and cyclizations, are required to yield the final, complex structure of this compound. These modifications are catalyzed by various enzymes, such as cytochrome P450 monooxygenases, which introduce hydroxyl groups, and other uncharacterized enzymes responsible for the formation of the furan (B31954) and lactone moieties characteristic of many cembranoids. nih.gov While the specific enzymes in Sinularia flexibilis have not been isolated, analogies to known enzyme functions in other organisms allow for a proposed sequence of events. nih.govsrce.hr The use of enzyme-catalyzed reactions is advantageous in natural product synthesis due to its high stereoselectivity. srce.hr
While the precise biosynthetic pathway to this compound has not been fully elucidated, plausible intermediates can be proposed based on the known chemistry of related cembranoids isolated from Sinularia species. nih.govresearchgate.net The pathway likely proceeds through a series of increasingly oxidized and cyclized cembranoid structures. A plausible biosynthetic route can be conjectured, starting from a basic cembranoid precursor.
| Proposed Intermediate | Description of Transformation | Relevant Compound Class/Analogy |
| Geranylgeranyl Pyrophosphate (GGPP) | Initial acyclic C20 precursor. | Universal Diterpene Precursor nih.gov |
| Cembranoid Carbocation | Formed via enzymatic cyclization of GGPP by a diterpene synthase. | General Cembranoid Biosynthesis nih.gov |
| Basic Cembrane Skeleton | A neutral, 14-membered ring diterpene resulting from the initial cyclization. | Cembratriene-ols nih.gov |
| Oxidized Cembrane Intermediate | Introduction of hydroxyl groups at various positions on the cembrane ring by monooxygenases. | Polyoxygenated Cembranoids mdpi.com |
| Furanocembranoid Precursor | Formation of the furan ring, a common feature in related natural products. | Furanocembranoids mdpi.comnih.gov |
| This compound | Final lactonization and arrangement of functional groups to yield the target molecule. | This compound tandfonline.com |
Precursor Compounds and Enzymatic Transformations Relevant to this compound
Isotopic Labeling Studies in Elucidating this compound Biosynthesis
Isotopic labeling is a powerful and fundamental technique for deciphering the biosynthetic pathways of natural products. nih.govrsc.org This method involves feeding an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁸O) and subsequently determining the position of these labels in the final product using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). nih.govrsc.org
This approach allows researchers to:
Confirm the precursor units (e.g., acetate (B1210297), mevalonate).
Trace the flow of atoms through the biosynthetic pathway.
Uncover unexpected rearrangements and reaction mechanisms. nih.govboku.ac.at
For this compound, such a study would likely involve administering ¹³C-labeled acetate or GGPP to cultures of Sinularia flexibilis or its associated microorganisms. Analysis of the resulting this compound would reveal the incorporation pattern of the ¹³C label, confirming its diterpenoid origin and elucidating how the isoprene (B109036) units are assembled and modified. Although this is a standard and crucial methodology, specific isotopic labeling studies focused exclusively on this compound biosynthesis are not extensively detailed in publicly available literature, highlighting a gap in the complete elucidation of its formation. The development of advanced MS techniques has made it possible to perform such structural elucidation on very small quantities of material. pnas.org
Genetic and Enzymatic Basis of this compound Production in Sinularia flexibilis
Identifying the precise genetic and enzymatic machinery responsible for this compound production in Sinularia flexibilis is fraught with challenges. A primary difficulty in studying marine invertebrates is determining whether the organism itself or one of its symbiotic microorganisms is the true producer of the natural product. pnas.orgmdpi.com Sponges and corals host a dense population of associated microbes, which are often the actual source of bioactive compounds. pnas.org
Furthermore, even when the producing organism is identified, the genetic tools available for marine invertebrates are limited. Standard methods like gene knockout experiments or heterologous expression of biosynthetic pathways, which are common in bacteria and fungi, are exceptionally challenging in less-studied marine organisms. rsc.orgpnas.org Consequently, the function of most marine natural product biosynthetic genes is inferred through bioinformatic analysis of genome sequences rather than direct experimental validation. pnas.org While this compound is consistently isolated from S. flexibilis, the specific diterpene synthase gene that catalyzes the initial cyclization of GGPP and the genes for the subsequent tailoring enzymes remain to be identified and characterized.
Challenges in Elucidating Complex Marine Natural Product Biosynthetic Routes
The full elucidation of the biosynthetic pathway for complex marine natural products like this compound is hindered by several significant challenges that are common in the field.
The Symbiont Question : As mentioned, many compounds isolated from macro-organisms like soft corals are actually produced by symbiotic bacteria, fungi, or cyanobacteria. pnas.org Separating the host and symbiont cells for individual analysis is technically difficult and does not always resolve the issue, as the symbiotic relationship itself may be essential for production. pnas.org
Difficult Culture Conditions : The vast majority of marine microorganisms cannot be cultured under standard laboratory conditions. mdpi.com This "great plate count anomaly" prevents the large-scale production of compounds needed for extensive biosynthetic studies and makes it impossible to apply many genetic engineering techniques. pnas.org Even when the host organism, like a soft coral, can be aquacultured, this may alter the composition of its essential symbiotic microorganisms. mdpi.com
Lack of Genetic Tools : Marine organisms are not typical model systems. The lack of established protocols and tools for genetic manipulation, such as gene deletion or heterologous expression, represents a major bottleneck in linking a specific gene cluster to a specific natural product. rsc.orgpnas.org
Low Natural Abundance and Structural Complexity : Marine natural products are often produced in very small quantities within the source organism. mdpi.comfrontiersin.org This low yield, combined with their often large and complex structures, makes isolation, purification, and structural elucidation a formidable task, which is a necessary prerequisite for detailed biosynthetic investigation. frontiersin.orgmdpi.com
These combined challenges explain why, for many fascinating marine compounds like this compound, the complete, experimentally verified biosynthetic pathway from precursor to final product remains an area of active investigation.
Conclusion
Flexibilide, a cembrane (B156948) diterpenoid isolated from the soft coral Sinularia flexibilis, is a marine natural product with a range of promising biological activities. Its anti-inflammatory, anticancer, and antimicrobial properties have been demonstrated in numerous scientific studies. The unique chemical structure of this compound, particularly its cembrane skeleton and α-methylene-γ-lactone group, is key to its bioactivity. Further research into the mechanisms of action and potential therapeutic applications of this compound and its derivatives could lead to the development of new drugs for various diseases. The sustainable supply of this and other marine-derived compounds, potentially through aquaculture or chemical synthesis, will be crucial for future drug development efforts. nih.gov
Biological Activities and Mechanistic Studies of Flexibilide
Anti-inflammatory and Immunomodulatory Effects
Flexibilide has demonstrated notable anti-inflammatory and immunomodulatory properties, positioning it as a compound of interest for therapeutic development in inflammatory conditions. researchgate.net
A key aspect of this compound's anti-inflammatory activity is its ability to inhibit the expression of crucial pro-inflammatory enzymes. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to significantly inhibit the upregulation of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com The overexpression of iNOS and COX-2 leads to the excessive production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response. mdpi.comscielo.br By suppressing these enzymes, this compound effectively reduces the production of these inflammatory molecules. mdpi.comresearchgate.net This inhibitory action has also been observed in in vivo models of inflammation. For instance, in rats with carrageenan-induced paw edema, administration of this compound led to a reduction in inflammation, an effect that is comparable to the established anti-inflammatory drug phenylbutazone. tandfonline.com Furthermore, in a rat model of chronic constriction injury (CCI), intrathecal administration of this compound significantly inhibited the CCI-induced upregulation of iNOS in the spinal dorsal horn. researchgate.net
This compound's immunomodulatory effects are highlighted by its ability to modulate key signaling pathways, notably through the upregulation of Transforming Growth Factor-β1 (TGF-β1). researchgate.net TGF-β1 is a multifunctional cytokine known for its potent anti-inflammatory properties. mdpi.comamegroups.org In a study involving a rat model of neuropathic pain, intrathecal administration of this compound was found to not only attenuate the downregulation of spinal TGF-β1 induced by chronic constriction injury but also to significantly upregulate its expression. researchgate.netmdpi.com This upregulation of TGF-β1 is believed to play a crucial role in the anti-neuroinflammatory and analgesic effects of this compound. researchgate.net The study further demonstrated that the analgesic effects of this compound could be blocked by a selective inhibitor of the TGF-β type I receptor, SB431542, confirming the involvement of the TGF-β1 signaling pathway in its mechanism of action. researchgate.net
The anti-inflammatory properties of this compound have been investigated in a variety of established experimental models.
In Vitro Models: The most commonly used in vitro model to assess the anti-inflammatory potential of this compound is the lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cell line. mdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the expression of pro-inflammatory mediators like iNOS and COX-2. mdpi.comscielo.br
In Vivo Models:
Carrageenan-Induced Paw Edema: This is a widely used acute inflammatory model in rats. tandfonline.commdpi.com Subcutaneous injection of carrageenan induces a localized inflammatory response characterized by edema. This compound has been shown to effectively reduce this paw swelling. tandfonline.commdpi.com
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This is a rat model of neuropathic pain where chronic inflammation plays a significant role. researchgate.net Studies using this model have demonstrated this compound's ability to alleviate pain and reduce neuroinflammation in the spinal cord. researchgate.net
Modulation of Signaling Pathways (e.g., Upregulation of TGF-β1)
Anticancer and Cytotoxic Activities
Beyond its anti-inflammatory effects, this compound has exhibited promising anticancer and cytotoxic properties against various cancer cell lines. researchgate.nettandfonline.com
This compound has demonstrated selective cytotoxicity against a range of human cancer cell lines in in vitro assays. This indicates its potential to target cancer cells while potentially having a lesser effect on normal cells.
Below is a table summarizing the cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Reference(s) |
| HCT-116 | Colon Carcinoma | Antitumor activity, induction of apoptosis. researchgate.netnih.gov | researchgate.net, nih.gov, dntb.gov.ua |
| Hep2 | Hepatocarcinoma | Potent cytotoxicity. mdpi.com | mdpi.com |
| HeLa | Cervical Epitheloid Carcinoma | Moderate cytotoxic activity. mdpi.com | mdpi.com |
| Daoy | Medulloblastoma | Moderate cytotoxic activity. mdpi.com | mdpi.com |
| MCF-7 | Breast Carcinoma | Moderate cytotoxic activity. mdpi.com | mdpi.com |
| HepA | Hepatoma | Antitumoral activity. researchgate.net | researchgate.net |
| EAC | Ehrlich Ascites Carcinoma | Antitumoral activity. tandfonline.com | tandfonline.com |
Research into the mechanisms underlying this compound's anticancer activity has revealed a multi-faceted approach involving the modulation of cellular metabolism and the induction of programmed cell death (apoptosis).
A metabolomics study on HCT-116 human colon cancer cells treated with this compound identified significant alterations in several metabolic pathways. researchgate.netnih.gov These included:
Sphingolipid Metabolism: A decrease in sphingolipids and an increase in sphingosine-1-phosphate were observed. researchgate.netnih.gov This shift is significant as it can activate pro-apoptotic proteins like TRAF2 and caspase-8. nih.gov
Glycerophospholipid Metabolism: The levels of phosphatidylcholine and phosphocholine (B91661) decreased, while lysophosphatidylcholine (B164491) levels increased, suggesting a downregulation of the phosphatidylcholine biosynthesis pathway. researchgate.netnih.govfrontiersin.org
Amino Acid and Pyrimidine Metabolism: this compound was also found to modulate these pathways. researchgate.net
Tricarboxylic Acid (TCA) Cycle: The study indicated a downregulation of the TCA cycle, which could lead to a decrease in the mitochondrial transmembrane potential. nih.gov This mitochondrial dysfunction is a key event that can trigger apoptosis. nih.gov
Further investigation confirmed that this compound treatment led to a decrease in the mitochondrial transmembrane potential, indicating mitochondrial dysfunction which ultimately contributes to apoptosis. nih.gov The upregulation of sphingosine-1-phosphate and the subsequent activation of caspase-8 are indicative of the extrinsic pathway of apoptosis being initiated. researchgate.netnih.gov
Investigation of Cellular Mechanisms of Action
Impact on Lipid Metabolism (e.g., Phosphatidylcholine Biosynthesis, Sphingolipid Metabolism)
Metabolomic analyses of HCT-116 colon cancer cells treated with this compound have revealed significant alterations in lipid metabolism. researchgate.netfrontiersin.org A key finding is the downregulation of the phosphatidylcholine (PC) biosynthesis pathway. This is evidenced by a significant decrease in the levels of phosphatidylcholine and phosphocholine, alongside an increase in lysophosphatidylcholine (LysoPC). researchgate.netnih.gov Phosphatidylcholine is a major component of eukaryotic cell membranes, and its synthesis is crucial for cell proliferation. frontiersin.orgfiveable.me
Induction of Apoptosis and Cell Cycle Modulation
The changes in sphingolipid metabolism induced by this compound are closely linked to the induction of apoptosis, or programmed cell death. The observed increase in sphingosine-1-phosphate is significant because this molecule is known to activate downstream signaling pathways that promote apoptosis. researchgate.netnih.gov Specifically, the upregulation of sphingosine-1-phosphate suggests the likely activation of TRAF2 and caspase-8, key proteins that initiate the apoptotic cascade. researchgate.netnih.gov Apoptosis is a critical process for removing damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. mdpi.comnih.gov
Effects on Mitochondrial Function and Energy Metabolism (e.g., TCA cycle)
Further mechanistic studies indicate that this compound impacts mitochondrial function and cellular energy metabolism. The tricarboxylic acid (TCA) cycle, a central metabolic hub that occurs in the mitochondria to generate energy, appears to be downregulated following this compound treatment. researchgate.netnih.govwikipedia.org This disruption of the TCA cycle can lead to an unsustainable mitochondrial transmembrane potential (MMP). researchgate.netnih.gov A decrease in MMP is an indicator of mitochondrial dysfunction, which is a common trigger for apoptosis. researchgate.netnih.govnih.gov The impairment of mitochondrial energy production, coupled with the initiation of apoptotic signals, highlights a multi-pronged attack by this compound on cancer cell viability. researchgate.netmdpi.com
Metabolomics Approaches in Unraveling Antitumor Mechanisms
Metabolomics, the large-scale study of small molecules within cells, has been a powerful tool in elucidating the antitumor mechanisms of this compound. researchgate.netmdpi.com By employing techniques like ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS), researchers have been able to identify distinct metabolic fingerprints in cancer cells after this compound exposure. researchgate.netnih.gov
In studies on the HCT-116 colon cancer cell line, metabolomics analysis identified 19 different metabolites that were significantly altered by this compound treatment. researchgate.netnih.gov These metabolites are involved in several key metabolic pathways, including:
Sphingolipid metabolism
Glycerophospholipid metabolism
Alanine, aspartate, and glutamate (B1630785) metabolism
D-glutamine and D-glutamate metabolism
Pyrimidine metabolism researchgate.netnih.gov
These findings provide a comprehensive view of the metabolic perturbations caused by this compound and have been instrumental in forming the mechanistic hypotheses described above, such as the downregulation of phosphatidylcholine biosynthesis and the TCA cycle, and the induction of apoptosis. researchgate.netfrontiersin.org
Antimicrobial Properties
In addition to its antitumor effects, this compound has also been investigated for its antimicrobial properties.
Activity Against Gram-Positive Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus)
This compound has demonstrated marked antimicrobial activity against Gram-positive bacteria. researchgate.net In laboratory tests, it has been shown to inhibit the growth of strains such as Bacillus subtilis and Staphylococcus aureus. researchgate.netumt.edu.my Notably, this compound was found to be significantly inhibitory against S. aureus even at low concentrations. researchgate.net The antibacterial activity of this compound is thought to be associated with the α-methylene-γ-lactone moiety present in its chemical structure. researchgate.net
Lack of Activity Against Gram-Negative Bacteria and Fungi
In contrast to its efficacy against Gram-positive bacteria, this compound is generally inactive against Gram-negative bacteria and fungi. researchgate.netresearchgate.net This differential activity is common for certain antimicrobial compounds and is often attributed to the structural differences in the cell walls of these microorganisms. nih.gov Gram-negative bacteria possess an outer membrane that acts as a permeability barrier, which can prevent compounds like this compound from reaching their cellular targets. nih.gov
Structural Determinants of Antimicrobial Activity (e.g., α-methylene-lactone moiety)
The antimicrobial efficacy of this compound is significantly attributed to the presence of an α-methylene-lactone moiety within its structure. tandfonline.commdpi.com This functional group is a key structural feature responsible for its biological action. mdpi.com Research has indicated that the antibacterial activity is associated with this α-methylene-lactone group. tandfonline.comtandfonline.com
This compound has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. tandfonline.comnih.gov Studies have shown its effectiveness in inhibiting the growth of Bacillus subtilis and Staphylococcus aureus. tandfonline.commdpi.comtandfonline.com The mechanism of action is often linked to the alkylating potential of the α,β-unsaturated γ-lactone moiety, which can interact with biological nucleophiles through Michael addition. nih.gov This interaction can lead to the inhibition of essential enzymes and disruption of cellular processes in bacteria. nih.gov It is speculated that this alkylating capability is a primary reason for its antimicrobial properties. mdpi.com
The importance of the α-methylene-lactone group is further highlighted when comparing this compound to its derivative, dihydrothis compound. Dihydrothis compound, which lacks this specific moiety, does not exhibit the same antibacterial activity. tandfonline.comtandfonline.com This comparison underscores the critical role of the α-methylene-lactone structure in the antimicrobial effects of this compound. tandfonline.com
| Compound | Target Bacteria | Activity | Reference |
| This compound | Bacillus subtilis, Staphylococcus aureus | Inhibits growth | tandfonline.commdpi.comtandfonline.com |
| Dihydrothis compound | - | No significant antibacterial activity | tandfonline.comtandfonline.com |
Neurobiological Activities
Recent studies have revealed the significant neurobiological potential of this compound, particularly its effects on neuropathic pain and neural inflammation. researchgate.netdntb.gov.ua
Antinociceptive and Analgesic Effects in Neuropathic Pain Models
This compound has shown promising antinociceptive and analgesic properties in animal models of neuropathic pain. researchgate.netdntb.gov.ua Specifically, in a rat model of chronic constriction injury (CCI), a common model for studying neuropathic pain, this compound demonstrated significant effects. researchgate.netdntb.gov.ua
A single intrathecal administration of this compound was found to attenuate thermal hyperalgesia, a heightened sensitivity to heat, which is a characteristic symptom of neuropathic pain. researchgate.netdntb.gov.ua Repeated administration also proved effective in preventing the development of thermal hyperalgesia and weight-bearing deficits in these models. researchgate.net These findings suggest that this compound can alleviate established neuropathic pain and may also have a preventative role. researchgate.net The analgesic effects of this compound are believed to be mediated through its anti-neuroinflammatory actions. researchgate.netresearchgate.net
| Model | Effect of this compound | Outcome | Reference |
| Rat Chronic Constriction Injury (CCI) | Single intrathecal administration | Attenuated thermal hyperalgesia | researchgate.netdntb.gov.ua |
| Rat Chronic Constriction Injury (CCI) | Repeated intrathecal administration | Prevented development of thermal hyperalgesia and weight-bearing deficits | researchgate.net |
Modulation of Neural Inflammation
Chronic neuroinflammation is a key contributor to the development and persistence of neuropathic pain. researchgate.netdntb.gov.ua this compound exerts its analgesic effects in part by modulating this neural inflammation. researchgate.netdntb.gov.ua
In neuropathic pain models, this compound has been shown to inhibit the activation of glial cells, specifically microglia and astrocytes, in the spinal cord. researchgate.netresearchgate.net The activation of these cells is a hallmark of neuroinflammation. Furthermore, this compound suppresses the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme that is upregulated during neuroinflammation. researchgate.netresearchgate.net
A key mechanism underlying these anti-neuroinflammatory effects is the upregulation of spinal transforming growth factor-β1 (TGF-β1). researchgate.netdntb.gov.ua TGF-β1 is a cytokine with potent anti-inflammatory properties. researchgate.net By increasing the levels of TGF-β1, this compound helps to counteract the inflammatory cascade in the nervous system. researchgate.net The analgesic effects of this compound in neuropathic rats can be blocked by an inhibitor of the TGF-β type I receptor, further confirming the crucial role of this pathway. researchgate.net
| Cellular/Molecular Target | Effect of this compound | Consequence | Reference |
| Microglia and Astrocytes | Inhibition of activation | Reduced neuroinflammation | researchgate.netresearchgate.net |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of expression | Decreased pro-inflammatory mediators | researchgate.netresearchgate.net |
| Transforming Growth Factor-β1 (TGF-β1) | Upregulation | Enhanced anti-inflammatory response | researchgate.netdntb.gov.ua |
Cardioactive and Vasorelaxant Responses
In addition to its antimicrobial and neurobiological activities, this compound has demonstrated cardioactive and vasorelaxant properties. tandfonline.comnih.gov Studies on isolated rat tissues have shown that this compound, along with related diterpenes like dihydrothis compound and sinulariolide, can induce vasorelaxant responses. tandfonline.comtandfonline.com
This compound was observed to relax rat thoracic aortic rings that were pre-contracted with potassium chloride. nih.gov Further characterization revealed that it could completely relax endothelium-denuded rat thoracic aortic rings, indicating a direct effect on the vascular smooth muscle. nih.gov
In terms of its cardiac effects, this compound was found to increase the force of contraction in isolated rat left atria and increase the rate of contraction in isolated rat right atria. nih.gov These findings suggest that this compound possesses positive inotropic (force) and chronotropic (rate) effects on the heart. nih.govufc.br Importantly, these cardioactive effects were observed at concentrations that did not induce toxicity, such as ectopic beats. nih.gov This profile suggests that this compound and related compounds could be valuable as lead compounds for the development of new treatments for cardiovascular diseases. nih.gov
| Tissue | Effect of this compound | Response | Reference |
| Rat Thoracic Aortic Rings | Relaxation | Vasorelaxation | nih.gov |
| Isolated Rat Left Atria | Increased force of contraction | Positive inotropic effect | nih.gov |
| Isolated Rat Right Atria | Increased rate of contraction | Positive chronotropic effect | nih.gov |
Ecological Roles and Chemical Ecology of Flexibilide
Allelopathic Interactions in Marine Ecosystems
Allelopathy, the chemical inhibition of one organism by another, is a key function of flexibilide in marine ecosystems. The soft coral Sinularia flexibilis produces and releases this compound and related diterpenes, which impact neighboring organisms, particularly hard corals. ird.frlecaruff.com.bringentaconnect.com This chemical warfare is a crucial aspect of the competition for space on the reef.
Competitive Interactions with Scleractinian Corals and Other Soft Corals
Sinularia flexibilis utilizes this compound to gain a competitive advantage over scleractinian (hard) corals and other soft corals. ird.frlecaruff.com.br When soft corals like Sinularia are placed near hard corals, they can cause necrotic effects without direct physical contact, indicating the release of chemical agents. ird.fr Studies have shown that the presence of S. flexibilis can significantly depress the recruitment of juvenile scleractinian corals. ingentaconnect.comingentaconnect.com This effect is directional and influenced by prevailing water currents, with the lowest recruitment densities observed down-current from the soft coral. ingentaconnect.comingentaconnect.com The release of toxins like this compound into the surrounding water inhibits the growth of these competitors. ird.frresearchgate.net For instance, the soft coral Sinularia flexibilis releases this compound and dihydrothis compound at concentrations of 1 to 5 mg/L, which can induce necrosis in other soft corals. lecaruff.com.br
Induction of Necrosis in Competitor Organisms
This compound is a potent agent in causing tissue death (necrosis) in competing coral species. ird.fringentaconnect.comresearchgate.net Laboratory experiments have demonstrated that pure this compound can kill hard corals such as Acropora formosa and Porites andrewsi at concentrations between 5 and 10 parts per million. ird.fr This toxic effect is a clear mechanism by which S. flexibilis outcompetes its neighbors for resources. ird.fr The presence of this compound leads to a series of detrimental effects in hard corals, including the expulsion of their symbiotic zooxanthellae, inhibition of polyp activity, and ultimately, the death of the coral. ird.frresearchgate.net Even at sublethal doses, this compound can cause a depression in photosynthesis and an increase in the respiration rate of hard corals. ird.fr
Role in Predator Deterrence
In addition to its role in competition, this compound serves as a chemical defense against predators. researchgate.netresearchgate.net Many soft corals, including Sinularia flexibilis, produce a variety of secondary metabolites to make themselves unpalatable to most marine life. researchgate.net
Anti-Feeding Activity Against Marine Herbivores (e.g., Fish)
This compound has been identified as a significant deterrent to feeding by generalist fish. lecaruff.com.brafricaresearchconnects.com In experimental settings, food containing extracts of Sinularia aff. curvata, which produces similar defensive compounds, was significantly rejected by fish from families such as Chaetodontidae, Haemulidae, Labridae, and Pomacentridae. lecaruff.com.br This anti-feeding property is a crucial survival mechanism for the soft coral, protecting it from predation. lecaruff.com.brafricaresearchconnects.com
Concentration-Dependent Deterrent Effects
The effectiveness of this compound as a feeding deterrent is dependent on its concentration. africaresearchconnects.com Studies on the fish Gambusia affinis have shown that while this compound is somewhat accepted at a low concentration of 1%, it is strongly avoided at a higher concentration of 10%. africaresearchconnects.com This indicates that fish can detect the compound and are repelled by higher concentrations, suggesting a dose-dependent defensive mechanism. africaresearchconnects.com This pattern of deterrence is also observed with other related compounds from S. flexibilis, such as dihydrothis compound, which is a potent deterrent even at lower concentrations. africaresearchconnects.com
Anti-Fouling Properties
This compound also exhibits anti-fouling properties, preventing the settlement and growth of other marine organisms on the surface of the soft coral. researchgate.nethilarispublisher.com This is a critical function for sessile organisms, as fouling can lead to negative consequences such as the blockage of feeding apparatuses and increased risk of predation. hilarispublisher.com
The soft coral Sinularia flexibilis is rarely overgrown by bacteria and algae, a characteristic attributed to the presence of diterpenes like this compound. nih.govresearchgate.net These compounds are released into the surrounding seawater and can be selectively absorbed by the membranes of fouling organisms. hilarispublisher.com this compound, in particular, has been shown to have strong anti-bacterial properties. jcu.edu.au Research has demonstrated that this compound can inhibit the growth of Gram-positive bacteria at concentrations as low as 5 parts per million. nih.govresearchgate.net This antimicrobial activity helps to prevent the initial formation of a bacterial biofilm, which is a critical step in the fouling process. jcu.edu.au
Furthermore, extracts from S. flexibilis have been shown to significantly decrease the fouling by sessile epibiota on artificial surfaces. researchgate.net In studies testing various compounds from S. flexibilis against the larval settlement of the bryozoan Bugula neritina and the barnacle Balanus albicostatus, several cembranoid diterpenes, related to this compound, showed significant anti-settlement activity. xmu.edu.cn
Environmental Factors Influencing this compound Production in Host Organisms
The production of this compound and other secondary metabolites by soft corals, such as those from the genus Sinularia, is not static. It is dynamically influenced by a range of external environmental factors. These chemical defenses can be adjusted by the organism in response to both biotic and abiotic cues, reflecting a strategy of optimized defense allocation. Research indicates that environmental conditions can significantly alter the metabolic processes of the host organism, leading to variations in the concentration of these bioactive compounds. researchgate.netumt.edu.my
Response to Stressors (e.g., Bleaching, Microbial Growth)
Environmental stressors are significant triggers for changes in the secondary metabolite profile of soft corals. Bleaching, a process where corals expel their symbiotic zooxanthellae due to stressors like elevated sea temperatures, can make them more vulnerable to subsequent threats like microbial infections and overgrowth by algae. jcu.edu.au
In response to bleaching, soft corals like Sinularia flexibilis have been observed to increase their production of terpenoid secondary metabolites. jcu.edu.au Specifically, a notable increase in the concentration of this compound, which possesses antimicrobial and cytotoxic properties, has been documented. jcu.edu.auresearchgate.net This upregulation is considered a chemical defense mechanism to prevent fouling by opportunistic bacteria and algae on the compromised coral tissue. jcu.edu.au Studies have shown that bleached colonies with higher levels of such chemical defenses were less prone to being overgrown compared to conspecifics with lower concentrations. jcu.edu.au
While these defensive chemical responses to bleaching can be effective, they may also be short-lived. jcu.edu.au Nonetheless, a significant increase in this compound following a bleaching event can play a crucial role in the coral's ability to survive and recover by warding off pathogenic microbial colonization. jcu.edu.au The production of these unique chemicals is a key survival strategy against the dynamic pressures of microbial growth and predation in the marine environment. umt.edu.my
| Stressor | Host Organism | Observed Response in this compound Production | Ecological Significance | Source |
|---|---|---|---|---|
| Bleaching (Elevated Temperature and UVR) | Sinularia flexibilis | Increased production of antimicrobial agents, including this compound. | Prevention of fouling by opportunistic bacteria and algae on vulnerable, bleached tissue. | jcu.edu.au |
| Microbial Growth | Soft Corals (General) | Synthesis of unique defensive chemicals to remain unpalatable and defend against microbial colonization. | Survival and colony maintenance in a microbially rich environment. | umt.edu.my |
Spatial and Temporal Variability in Metabolite Concentration
The concentration of this compound within soft coral populations exhibits significant variation across both space and time. This variability suggests that the production of chemical defenses is highly plastic and responsive to localized ecological pressures. reabic.netresearchgate.net
Spatial Variability: Studies comparing different populations of Sinularia flexibilis have found that tissue concentrations of this compound can vary significantly from one location to another. researchgate.netreabic.net For instance, research conducted at three different reef sites showed significant differences in the levels of both this compound and sinulariolide. researchgate.netresearchgate.net One study highlighted that the concentration of this compound was markedly higher at a site characterized by high competition with other benthic organisms. researchgate.net This suggests that this compound, a potent cytotoxic compound, may be upregulated in response to competitive pressure for space. researchgate.netird.fr
Temporal Variability: In addition to spatial differences, the production of defensive metabolites like this compound can also fluctuate over time. A two-year monitoring study of Sinularia species revealed significant temporal differences in the concentrations of their primary defensive compounds. reabic.netresearchgate.net However, these variations did not appear to follow a predictable seasonal pattern, indicating that they may be driven by more complex or intermittent ecological factors rather than regular seasonal cycles. reabic.net This temporal plasticity allows the coral to adjust its investment in chemical defenses in response to changing levels of threats such as predation or competition. researchgate.net
| Type of Variability | Organism Studied | Key Findings | Potential Drivers | Source |
|---|---|---|---|---|
| Spatial | Sinularia flexibilis | Significant differences in this compound concentrations between different reef sites. | Local environmental conditions, levels of inter-species competition. | researchgate.netreabic.netresearchgate.net |
| Temporal | Sinularia species | Significant variation in metabolite concentrations over a two-year period, but without a clear seasonal pattern. | Fluctuations in ecological pressures such as predation and competition over time. | reabic.netresearchgate.net |
Symbiotic Relationships and Their Influence on this compound Production
The synthesis of complex secondary metabolites like this compound in soft corals is intricately linked to their symbiotic relationships, particularly with microorganisms. The soft coral holobiont—comprising the coral animal, its symbiotic dinoflagellates (zooxanthellae), and a diverse community of bacteria, archaea, and fungi—functions as a single ecological unit. mdpi.com
While the biosynthetic pathways for many coral metabolites are not fully elucidated, evidence suggests that symbiotic partners play a crucial role. The dinoflagellate symbionts (family Symbiodiniaceae) are fundamental to the host's nutrition, providing photosynthetically-derived carbon. jcu.edu.auresearchgate.net Although the algal symbiont is not believed to be directly involved in the biosynthesis of terpenes like this compound, its metabolic contributions are vital. jcu.edu.au A strong correlation between polyp growth, fueled by the symbionts' primary production, and the investment in these chemical defenses suggests that zooxanthellae indirectly influence secondary metabolism by providing the necessary energy and nutritional precursors. jcu.edu.au
Chemical Synthesis and Derivatization Strategies
Challenges in Total Synthesis of Complex Marine Diterpenoids
The total synthesis of complex marine natural products like flexibilide presents a formidable task for chemists. mdpi.comscripps.edu These molecules are often characterized by a high degree of structural complexity, including large, strained ring systems, dense stereogenic centers, and a variety of sensitive functional groups. lkouniv.ac.in this compound's molecular framework, which consists of a 14-membered cembrane (B156948) ring fused to a six-membered lactone ring and an epoxide, exemplifies these challenges. iucr.org
Key hurdles in the synthesis of such diterpenoids include:
Stereochemical Control: this compound possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary challenge. The molecule has eight stereocenters, including two adjacent chiral quaternary centers, which are notoriously difficult to construct. lkouniv.ac.in
Macrocycle Formation: The construction of the 14-membered cembrane ring is synthetically demanding. Macrocyclization reactions are often low-yielding due to entropic factors and competing intermolecular side reactions.
Functional Group Compatibility: The presence of various functional groups, such as the epoxide, tertiary alcohol, and α,β-unsaturated lactone in this compound, requires careful planning of the synthetic route to ensure their compatibility with the reaction conditions used in preceding and subsequent steps. The high level of functionalization in this compound poses a considerable synthetic challenge. researchgate.net
The total synthesis of a natural product is the definitive proof of its structure and provides a pathway to produce the molecule and its analogs for further biological study, a critical step when isolation from natural sources is insufficient. mdpi.comscripps.edu
Semisynthetic Modifications and Analog Preparation
Given the challenges of total synthesis, semisynthesis—the chemical modification of the naturally occurring compound—offers a more direct route to generating analogs for biological evaluation. annualreviews.org The reasonable yield of this compound from its natural source, the soft coral Sinularia flexibilis, makes it an intriguing candidate for such modifications. tandfonline.comtandfonline.com These studies are primarily aimed at exploring structure-activity relationships (SAR) and developing new compounds with improved potency or reduced toxicity. tandfonline.comresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically altering a molecule's structure to determine which parts are essential for its biological effects. oncodesign-services.comgardp.org For this compound and related cembranoids, SAR studies are crucial for identifying the key structural features that govern their anti-inflammatory and cytotoxic properties and for designing new, more effective therapeutic leads. tandfonline.comtandfonline.comresearchgate.net
A common modification of this compound involves the hydrogenation of the exocyclic double bond in the α-methylene-γ-lactone ring to produce dihydrothis compound. tandfonline.comtandfonline.com This particular modification is significant because the α-methylene-γ-lactone moiety is a known reactive Michael acceptor, often implicated in the biological activity of natural products. tandfonline.com By comparing the activity of this compound with that of dihydrothis compound, researchers can probe the importance of this functional group. tandfonline.commdpi.com
The structural modification of this compound has a clear impact on its biological activity profile, as demonstrated by comparative studies of this compound and its primary analog, dihydrothis compound.
Antibacterial Activity: The antibacterial activity of this compound is associated with the presence of the α-methylene-lactone moiety. tandfonline.com Dihydrothis compound, which lacks this feature due to hydrogenation, does not exhibit the same antibacterial properties. tandfonline.com This suggests that the Michael acceptor functionality is crucial for its effect on bacteria like Bacillus subtilis and Staphylococcus aureus. tandfonline.com
Anticancer and Antioxidant Activity: Studies comparing sinularin (B1233382) (an identical compound to this compound) and dihydrosinularin (dihydrothis compound) revealed significant differences in their bioactivities. mdpi.com Sinularin demonstrated higher antioxidant properties and greater antiproliferative effects against breast, lung, and liver cancer cells than dihydrosinularin. mdpi.com The main chemical distinction is the conjugated double bond in sinularin's lactone ring, which is absent in the dihydrosinularin analog, indicating its importance for these activities. mdpi.com
Cytotoxicity: Both this compound and dihydrothis compound have been reported to show cytotoxic activities in vitro. tandfonline.com However, in SAR studies of the related compound sinulariolide, it was found that hydrogenation of the α-methylene-lactone system led to a decrease in bioactivity. tandfonline.comtandfonline.com This highlights the nuanced role of this functional group, where its presence is critical for some activities but may be less so for others, depending on the specific cell lines and assays used.
The following table summarizes the key structural difference and its impact on bioactivity:
| Compound | Key Structural Feature | Impact on Biological Activity |
| This compound | α-methylene-γ-lactone (conjugated double bond) mdpi.com | Possesses antibacterial, higher antioxidant, and higher anticancer activity compared to its dihydro- analog. tandfonline.commdpi.com |
| Dihydrothis compound | Saturated γ-lactone mdpi.com | Lacks significant antibacterial activity; shows lower antioxidant and anticancer activity. tandfonline.commdpi.com |
Derivatization for Enhanced Bioactivity and Structure-Activity Relationship (SAR) Studies
Chemoenzymatic Approaches to this compound Analogues
Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic chemistry to create complex molecules. monash.edunih.gov This approach can overcome many challenges in total synthesis, such as achieving high stereoselectivity and avoiding the need for extensive protecting group manipulations. monash.edu
While specific chemoenzymatic syntheses of this compound analogues are not yet widely reported in the literature, the methodology holds great promise for this class of molecules. Terpene synthases, for example, are enzymes capable of catalyzing the complex cyclization of linear precursors into intricate polycyclic structures. nih.gov A modular chemoenzymatic strategy could involve:
Enzymatic Synthesis of Core Scaffold: Using terpene synthases to construct the core cembrane ring from a simple, achiral precursor.
Chemical Modification: Employing traditional chemical reactions to introduce or modify functional groups on the enzymatically generated core.
Enzymatic Tailoring: Using other enzymes, such as oxidoreductases or transferases, to perform specific late-stage modifications (e.g., hydroxylations, epoxidations) with high regioselectivity and stereoselectivity, which are often difficult to achieve chemically. monash.edunih.gov
This approach offers a scalable and environmentally friendly route to producing not only this compound itself but also a diverse library of non-natural analogues for comprehensive SAR studies and drug discovery efforts. monash.edunih.gov
Future Perspectives and Research Directions
Sustainable Production Methods: Advancements in Aquaculture and Biotechnological Approaches
A primary obstacle in the development of marine natural products is ensuring a sustainable and consistent supply. nih.gov Wild harvesting of Sinularia flexibilis is not environmentally or economically viable. Therefore, research is increasingly focused on two promising avenues: aquaculture and biotechnology.
Aquaculture: The cultivation of S. flexibilis in controlled environments offers a direct and renewable source of Flexibilide. nih.govvliz.be Studies have demonstrated that soft corals can be successfully grown in aquaculture systems, and manipulating abiotic factors such as light conditions, nutrient availability, and water flow can maximize both coral growth and the production of secondary metabolites like this compound. vliz.be Research conducted at institutions like the National Museum of Marine Biology and Aquarium in Taiwan has successfully isolated this compound from cultured soft corals, proving the feasibility of this approach for research and potential drug development. nih.gov Economic models suggest that while the initial investment can be substantial, the cost of producing this compound via aquaculture could be a fraction of the average sales value of a comparable therapeutic drug, making it a commercially viable strategy. vliz.be
Biotechnological Approaches: Beyond cultivating the coral itself, biotechnological methods present a path to more controlled and potentially higher-yield production. While the complete synthesis of complex molecules like this compound is challenging, researchers are exploring the role of symbiotic microorganisms. researchgate.net It is hypothesized that symbiotic bacteria living within the coral may be the actual producers of some bioactive compounds. researchgate.net If the bacterial symbionts responsible for this compound synthesis can be identified, isolated, and cultured ex hospite (outside the host), they could be grown in industrial-scale fermenters. vliz.be This would bypass the need for coral cultivation altogether, offering a highly scalable and sustainable production platform.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug development. wikipedia.org For this compound, comprehensive Structure-Activity Relationship (SAR) studies are crucial for identifying the specific chemical features responsible for its therapeutic effects and for designing more potent and selective analogs. researchgate.net
Initial research indicates that the α-methylene-lactone moiety present in this compound is important for its activity. mdpi.com Studies on related compounds like sinulariolide, which shares this feature, have shown that modifications such as hydrogenation of the α-methylene-lactone system can diminish bioactivity. tandfonline.com Future SAR studies will involve the systematic synthesis of a library of this compound analogs. By making precise modifications—such as altering substituent groups, changing stereochemistry, or modifying the 14-membered cembrane (B156948) ring—researchers can probe the functional importance of each part of the molecule. nih.govscirp.org These analogs would then be tested in various biological assays to correlate structural changes with effects on anti-inflammatory, cytotoxic, and other activities. This iterative process of design, synthesis, and testing is essential for developing an optimized drug lead with improved efficacy and a better safety profile. mdpi.com
Advanced Mechanistic Investigations Using Multi-Omics Approaches
While early studies have identified some of this compound's biological effects, such as the inhibition of pro-inflammatory proteins, a deep understanding of its mechanism of action at a systemic level is still lacking. nih.gov Modern multi-omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel the complex cellular changes induced by this compound. thermofisher.comfrontiersin.org
A multi-omics approach provides a holistic view of the biological system, allowing researchers to see the "big picture" of how this compound works. nih.gov For instance, treating cancer cells with this compound and then analyzing changes in their transcriptome (all RNA molecules) and proteome (all proteins) could reveal the specific signaling pathways that are disrupted. biobide.com This could confirm, for example, that this compound's anti-inflammatory effects are mediated through the downregulation of genes encoding for iNOS and COX-2 and the upregulation of the TGF-β pathway, as has been suggested. nih.govnih.gov Furthermore, metabolomics could identify changes in cellular metabolism, providing a complete system-wide picture of the drug's impact. nih.govnih.gov These integrated datasets can help pinpoint direct molecular targets and understand downstream effects, which is crucial for predicting both efficacy and potential side effects. biobide.com
Exploration of Novel Biological Activities
The majority of research on this compound has concentrated on its anti-inflammatory and cytotoxic activities. tandfonline.com However, marine natural products are often found to possess a wide range of biological functions. Future research should systematically screen this compound and its derivatives for novel therapeutic applications.
Promising areas for exploration include:
Neuroprotective Effects: Initial studies have already shown that this compound can exert anti-neuroinflammatory and analgesic effects in models of neuropathic pain, suggesting a potential role in treating neurological disorders. nih.govresearchgate.net
Antimicrobial Activity: this compound has demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.comtandfonline.com Further investigation into its spectrum of activity, including against drug-resistant strains, is warranted.
Antiviral Properties: The vast chemical diversity of marine compounds makes them a promising source for new antiviral agents. Screening this compound against a panel of viruses could uncover previously unknown activities.
Antifouling Applications: The fact that the source coral, S. flexibilis, is rarely overgrown by other organisms suggests its chemical defenses, including this compound, may have antifouling properties that could be adapted for marine applications. researchgate.netmdpi.com
Rational Design of this compound-Inspired Compounds with Optimized Bioactivity
The ultimate goal of SAR and mechanistic studies is to enable the rational design of new, superior therapeutic agents. nih.gov Armed with a detailed understanding of this compound's pharmacophore (the essential structural features for activity) and its molecular targets, medicinal chemists can design novel compounds inspired by its structure. rsc.orgmdpi-res.com
This process moves beyond simple trial-and-error modification. Using computational tools like molecular docking, chemists can model how this compound and its analogs interact with their target proteins. researchgate.net This allows for the in-silico design of new molecules with enhanced binding affinity, improved selectivity, and better pharmacological properties (e.g., solubility, stability). nih.gov For example, if SAR studies confirm the importance of the lactone ring, new designs could focus on stabilizing this feature or replacing it with bioisosteres that mimic its function but improve drug-like properties. This rational, structure-based design approach accelerates the discovery process, reduces the number of compounds that need to be synthesized, and increases the probability of developing a successful drug candidate. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers reliably identify Flexibilide in complex biological or synthetic mixtures?
- Methodology : Use comparative spectral analysis (e.g., H/C NMR, HPLC-UV) against authenticated standards or literature data . For novel derivatives, employ high-resolution mass spectrometry (HR-MS) and X-ray crystallography to confirm structural identity. Cross-validate results with orthogonal techniques to minimize false positives.
- Key Data : Retention indices (HPLC), chemical shifts (NMR), and fragmentation patterns (MS) should align with published benchmarks.
Q. What analytical methods are optimal for assessing this compound’s purity in experimental settings?
- Methodology : Combine chromatographic (HPLC-DAD, GC-MS) and elemental analysis (CHNS/O) to quantify impurities. For trace contaminants (<0.1%), use LC-MS/MS with isotope dilution. Purity thresholds should align with pharmacological assay requirements (e.g., ≥95% for in vivo studies) .
- Example Workflow :
- Step 1 : Normal-phase HPLC to separate this compound from polar impurities.
- Step 2 : Elemental analysis to verify stoichiometric consistency.
Q. How can researchers optimize extraction and isolation protocols for this compound from natural sources?
- Methodology : Conduct solubility studies using solvents of varying polarity (e.g., hexane, ethyl acetate, methanol). Employ response surface methodology (RSM) to model variables like temperature, pH, and extraction time . Validate scalability using pilot-scale apparatus.
- Critical Parameters : Solvent-to-mass ratio (10:1–20:1), sonication time (30–60 min), and centrifugal force (10,000–15,000 rpm) for debris removal.
Q. What stability testing protocols are recommended for this compound under varying storage conditions?
- Methodology : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Assess photostability via ICH Q1B guidelines using UV-Vis irradiation .
- Data Interpretation : Degradation products ≥0.5% require structural elucidation. Use Arrhenius modeling to predict shelf life.
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s molecular targets and signaling pathways?
- Methodology : Combine computational docking (AutoDock Vina, Schrödinger) with CRISPR-Cas9 knockout models to validate target interactions. For pathway analysis, use phosphoproteomics (LC-MS/MS) and RNA-seq to track downstream effects .
- Case Study : A 2024 study identified this compound’s inhibition of NF-κB via IKKβ binding (IC = 2.3 μM), validated through surface plasmon resonance (SPR) and murine inflammation models.
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity across studies?
- Methodology : Apply meta-analysis with random-effects models to account for inter-study heterogeneity (e.g., differing cell lines, dosing regimens). Conduct sensitivity analyses to identify confounding variables (e.g., endotoxin contamination, solvent artifacts) .
- Triangulation : Cross-validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. TUNEL staining).
Q. How can researchers design experiments to probe this compound’s synergistic effects with other therapeutics?
- Methodology : Use Chou-Talalay combination index (CI) assays in vitro, followed by isobolographic analysis. In vivo, employ factorial design to test dose-response surfaces (e.g., 3×3 matrix for this compound + cisplatin) .
- Data Reporting : CI < 0.9 indicates synergy; include 95% confidence intervals and CalcuSyn software outputs.
Q. What FAIR-compliant strategies ensure reproducible data management for this compound research?
- Methodology : Deposit raw spectral data in domain-specific repositories (e.g., ChEMBL for bioactivity, Metabolights for metabolomics). Use JSON-LD metadata templates to annotate experimental conditions (solvent lot numbers, instrument calibration logs) .
- Checklist :
- Assign DOI via Zenodo or Figshare.
- Adhere to ISA-Tab standards for assay metadata.
Methodological Best Practices
- Experimental Design : Include vehicle controls, blinded analysis, and ≥3 biological replicates to mitigate bias .
- Data Contradictions : Pre-register hypotheses (OSF.io ) to distinguish genuine discrepancies from analytical variability .
- Ethical Compliance : For animal studies, follow ARRIVE 2.0 guidelines; report approval ID (e.g., IACUC #XXXX-XX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
